Madecassic Acid

Antioxidant Skin fibroblasts Oxidative stress

Select Madecassic Acid (MA) for in vitro anti-inflammatory studies focusing on NF-κB pathway downregulation (inhibits iNOS, COX-2, TNF-α, IL-1β, IL-6). Ideal for CYP inhibition profiling (Ki CYP2C9: 34.1 µM) and SAR studies vs. asiatic acid (additional C-6 hydroxyl). A model compound for SNEDDS formulation development (8.47x Cmax improvement). NOT interchangeable with wound-healing glycosides madecassoside/asiaticoside.

Molecular Formula C30H48O6
Molecular Weight 504.7 g/mol
CAS No. 18449-41-7
Cat. No. B191771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMadecassic Acid
CAS18449-41-7
Synonyms6beta-Hydroxyasiatic acid
Molecular FormulaC30H48O6
Molecular Weight504.7 g/mol
Structural Identifiers
SMILESCC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CC(C(C5(C)CO)O)O)C)O)C)C2C1C)C)C(=O)O
InChIInChI=1S/C30H48O6/c1-16-9-10-30(25(35)36)12-11-28(5)18(22(30)17(16)2)7-8-21-26(3)13-20(33)24(34)27(4,15-31)23(26)19(32)14-29(21,28)6/h7,16-17,19-24,31-34H,8-15H2,1-6H3,(H,35,36)/t16-,17+,19-,20-,21-,22+,23-,24+,26-,27+,28-,29-,30+/m1/s1
InChIKeyPRAUVHZJPXOEIF-AOLYGAPISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Madecassic Acid (CAS 18449-41-7): A Pentacyclic Triterpenoid Aglycone from Centella asiatica


Madecassic acid (MA), CAS 18449-41-7, is a pentacyclic triterpenoid aglycone isolated from Centella asiatica (L.) Urban (Umbelliferae) [1]. It belongs to the ursane-type triterpenoid class and represents the aglycone counterpart to the glycoside madecassoside [2]. The compound possesses six oxygen-containing functional groups (four hydroxyls at positions 2α, 3β, 6β, and 23, plus a carboxyl at C-28) that define its molecular properties and pharmacological profile [1]. MA exhibits anti-inflammatory effects via downregulation of NF-κB activation, leading to inhibition of iNOS, COX-2, TNF-α, IL-1β, and IL-6 in LPS-stimulated RAW 264.7 macrophages .

Madecassic Acid: Why Asiatic Acid and Glycoside Analogs Cannot Be Directly Substituted


Although madecassic acid shares the same Centella asiatica botanical origin and ursane core scaffold with asiatic acid, madecassoside, and asiaticoside, these four centellosides exhibit distinct pharmacological profiles that preclude interchangeable use [1]. Madecassic acid differs from asiatic acid by a single additional hydroxyl group at the C-6 position, a subtle structural modification that substantially alters its antioxidant potency, metabolic fate, CYP inhibition profile, and wound healing mechanism relative to comparators [2]. Critically, while madecassoside and asiaticoside (glycosides) actively promote collagen synthesis and burn wound healing, madecassic acid and asiatic acid (aglycones) do not [3]. Selection among these triterpenoids must therefore be guided by quantitative comparative evidence across specific functional dimensions.

Madecassic Acid Quantitative Differentiation: Head-to-Head Evidence vs. Asiatic Acid and In-Class Comparators


Antioxidant Potency Comparison: Asiatic Acid Outperforms Madecassic Acid in UVB-Irradiated Hs68 Fibroblasts

In a direct comparative study of four Centella triterpenes, asiatic acid (AA) conferred the highest viability on Hs68 human skin fibroblasts exposed to UVB irradiation, while madecassic acid showed significantly weaker protection [1]. Principal component analysis and hierarchical clustering confirmed that AA exerted the greatest overall antioxidant influence across multiple cell types, with remarkable activity in Hs68 and HepG2 cells [1]. Madecassic acid was quantitatively less effective in attenuating UVB-induced ROS generation, MDA accumulation, and GSH depletion compared with AA [1].

Antioxidant Skin fibroblasts Oxidative stress

CYP Inhibition Profile: Madecassic Acid Shows Weaker CYP2C9 Inhibition than Asiatic Acid

Among Centella asiatica active constituents, both asiatic acid and madecassic acid selectively inhibit CYP2C9 and CYP2D6 more than CYP3A4, but the inhibitory potency differs markedly between the two aglycones [1]. Madecassic acid exhibits a Ki of 34.1 µM for CYP2C9 and 49.7 µM for CYP2D6, whereas asiatic acid demonstrates a Ki of 9.1 μg/mL (approximately 18.6 µM) for CYP2C9 . This indicates that madecassic acid is a substantially weaker CYP2C9 inhibitor than its structural analog asiatic acid [1].

Drug-drug interaction CYP inhibition Hepatotoxicity

Wound Healing Mechanism: Madecassic Acid Does Not Promote Collagen Synthesis Unlike Glycoside Analogs

A comprehensive comparative study of all four Centella triterpenoids demonstrated that neither asiatic acid nor madecassic acid could influence collagen synthesis in fibroblasts compared with control [1]. In contrast, the glycosides madecassoside and asiaticoside actively promote collagen synthesis, with madecassoside being more effective than asiaticoside for procollagen type III synthesis in vitro (P = 0.0446) [2]. Furthermore, madecassic acid and asiatic acid could not facilitate burn wound healing in vivo, whereas the glycosides showed significant efficacy [1].

Wound healing Collagen synthesis Fibroblasts

Oral Bioavailability: Madecassic Acid Exhibits Extremely Low Absolute Bioavailability (0.29-0.37%)

Madecassic acid exhibits extremely poor oral bioavailability due to low aqueous solubility and extensive hepatic metabolism [1]. Pharmacokinetic analysis following oral administration of ECa 233 standardized extract (10 and 20 mg/kg) in rats revealed absolute oral bioavailability values of only 0.29% and 0.37% for madecassic acid, respectively [2]. By comparison, asiatic acid from the same extract demonstrated absolute bioavailability of 0.64% and 0.48% at the same doses [2]. A self-nanoemulsifying drug delivery system (SNEDDS) enhanced madecassic acid Cmax by 8.47-fold and AUC by 4.01-fold compared with pure compound [3].

Pharmacokinetics Oral bioavailability Drug delivery

CYP1A2 Interaction: Madecassic Acid Shows Negligible Inhibition (IC50 > 100 μM)

In a fluorescence-based enzyme assay evaluating eight herbal active constituents, madecassic acid showed negligible inhibitory effect on human CYP1A2 with an IC50 value greater than 100 μM [1]. Similarly, asiatic acid and asiaticoside also exhibited IC50 values >100 μM, indicating minimal CYP1A2 inhibition across all major Centella triterpenoids [1]. In contrast, the flavonoids eupatorin and sinensetin moderately inhibited CYP1A2 with IC50 values of 50.8 μM and 40.2 μM, respectively [1].

CYP1A2 Herb-drug interaction Hepatocyte

Stability Profile: Madecassic Acid Demonstrates 3-Year Shelf Life at -20°C as Lyophilized Powder

Madecassic acid demonstrates excellent long-term stability when stored properly as a lyophilized powder. Technical datasheets from multiple suppliers consistently indicate storage stability of 36 months (3 years) at -20°C in lyophilized powder form . In solution, stability is significantly reduced: DMSO or organic solvent stocks can be stored at -20°C for up to 3 months, with potential potency loss thereafter [1]. Room temperature stability is noted but storage in a cool, dark place is recommended for short-term handling .

Stability Storage Formulation

Madecassic Acid Application Scenarios: Evidence-Based Use Cases for Research and Industrial Procurement


Anti-Inflammatory Research in Macrophage Models (NF-κB Pathway Studies)

Madecassic acid is appropriate for in vitro anti-inflammatory studies focusing on NF-κB pathway downregulation in LPS-stimulated RAW 264.7 macrophages. The compound inhibits iNOS, COX-2, TNF-α, IL-1β, and IL-6 production via NF-κB suppression, providing a well-characterized mechanism for studying inflammation signaling . At 150 µg/mL, madecassic acid inhibits LPS-induced production of NO, PGE2, and pro-inflammatory cytokines in RAW 264.7 cells . This application leverages madecassic acid's established anti-inflammatory profile without the wound-healing complexity associated with its glycoside counterparts.

Formulation Development Requiring SNEDDS or Nanocarrier Systems

Madecassic acid presents an ideal candidate for developing advanced drug delivery systems due to its extremely poor aqueous solubility and low oral bioavailability (0.29-0.37%). Researchers can demonstrate formulation efficacy improvements quantitatively: SNEDDS formulations enhanced Cmax by 8.47-fold and AUC by 4.01-fold compared to pure MCA . This makes madecassic acid a valuable model compound for evaluating lipid-based nanocarriers, self-emulsifying systems, and lymphatic transport-targeted delivery platforms.

CYP-Mediated Drug-Drug Interaction Screening

Madecassic acid serves as a reference compound for CYP inhibition profiling, with characterized Ki values of 34.1 µM for CYP2C9 and 49.7 µM for CYP2D6 . Its negligible CYP1A2 inhibition (IC50 > 100 µM) and weak overall CYP inhibition profile in Centella extracts [1] make it suitable as a comparator in herb-drug interaction studies. Researchers investigating botanical-drug interactions can use madecassic acid to benchmark CYP inhibition potency against more potent botanical inhibitors.

Comparative Triterpenoid Structure-Activity Relationship (SAR) Studies

Madecassic acid is essential for SAR studies comparing Centella triterpenoids, as it differs from asiatic acid only by an additional C-6 hydroxyl group . This subtle structural difference produces quantifiable functional divergences: weaker antioxidant protection in Hs68 fibroblasts , reduced CYP2C9 inhibition (Ki 34.1 vs. ~18.6 µM for AA) [1], and distinct metabolic profiles in zebrafish models . Madecassic acid thus enables precise investigation of how single hydroxyl modifications alter pharmacological outcomes in pentacyclic triterpenoids.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Madecassic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.